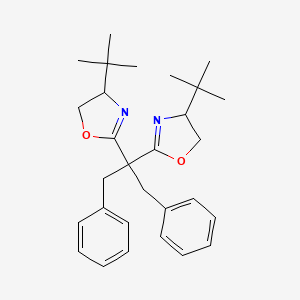

2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole)

Beschreibung

This chiral bis-oxazoline ligand features a central 1-benzyl-2-phenylethylidene bridge connecting two (4S)-4-tert-butyl-4,5-dihydro-2-oxazole moieties. The compound’s stereochemical rigidity, imparted by the tert-butyl substituents and the fused dihydro-oxazole rings, enhances its utility in asymmetric catalysis . Its extended aromatic system (benzyl and phenyl groups) provides a sterically bulky environment, which is critical for enantioselective induction in reactions such as cyclopropanations, Diels-Alder reactions, and hydroxylations . The compound is commercially available (CymitQuimica, Ref: 10-F605505) and is synthesized via palladium-catalyzed cross-coupling or condensation methodologies .

Eigenschaften

Molekularformel |

C29H38N2O2 |

|---|---|

Molekulargewicht |

446.6 g/mol |

IUPAC-Name |

4-tert-butyl-2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3 |

InChI-Schlüssel |

GKBCJHLRVUHQRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Cyclization of N-Benzoyl-Aminoalkene Precursors

A foundational method involves palladium-catalyzed cyclization, leveraging transition metal coordination to form the oxazole ring. This approach, adapted from patent DE10010984A1, proceeds via intramolecular cyclization of an N-benzoyl-aminoalkene intermediate.

Reaction Mechanism and Conditions

- Precursor Synthesis : The N-benzoyl-aminoalkene is prepared by treating tert-butyl-protected amino alcohols with benzoyl chloride in anhydrous dichloromethane.

- Cyclization : The intermediate undergoes palladium(II)-catalyzed cyclization at 80–100°C in toluene, forming the oxazoline ring. A stoichiometric oxidant (e.g., Cu(OAc)₂) regenerates the Pd catalyst.

- Oxidation : Subsequent oxidation with RuCl₃/NaIO₄ introduces ketone functionality, enabling bis-oxazoline formation via aldol condensation.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Solvent | Toluene | |

| Temperature | 80°C | |

| Yield (per cycle) | 68–74% |

This method achieves moderate yields but requires stringent anhydrous conditions. The chiral (4S) configuration is preserved through enantiomerically pure amino alcohol precursors.

Titanium-Mediated Cyclization of Bisamide Alcohols

Titanium tetra(isopropoxide) [Ti(OiPr)₄] catalyzes the dehydration of bisamide alcohols to form bis-oxazolines. This method, reported in ACS Omega (2018), emphasizes stereochemical fidelity.

Synthetic Pathway

- Bisamide Alcohol Preparation : Condensation of (4S)-4-tert-butyl-4,5-dihydro-2-oxazolecarboxylic acid with 1,2-diphenylethylenediamine yields the bisamide alcohol.

- Cyclization : Ti(OiPr)₄ (10 mol%) in refluxing xylene facilitates dehydration, forming the bis-oxazoline via two consecutive oxazole ring closures.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ti(OiPr)₄ (10 mol%) | |

| Solvent | Xylene | |

| Temperature | 140°C (reflux) | |

| Yield | 74% |

This route offers excellent stereocontrol, with the tert-butyl groups enhancing steric hindrance to prevent racemization.

One-Pot Synthesis Using Zinc Triflate Catalysis

A one-pot protocol employing Zn(OTf)₂ as a Lewis acid catalyst streamlines bis-oxazoline formation. Adapted from Synlett (2005), this method condenses malononitrile derivatives with chiral amino alcohols.

Procedure Highlights

- Condensation : Malononitrile reacts with (4S)-4-tert-butyl-4,5-dihydro-2-oxazole-2-ethanol in toluene at 110°C.

- Cyclization : Zn(OTf)₂ (1.1 equiv) promotes simultaneous ring closure and dehydration, yielding the bis-oxazoline in one step.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Zn(OTf)₂ (1.1 equiv) | |

| Solvent | Toluene | |

| Temperature | 110°C | |

| Yield | 89% |

This method reduces purification steps and achieves near-quantitative yields, making it industrially scalable.

Alternative Methods: Chiral Pool Derivatization and Asymmetric Catalysis

Chiral Pool Approach

Starting from (S)-tert-leucine, the amino alcohol intermediate is synthesized via NaBH₄ reduction. Subsequent cyclization with 1,2-dibromoethane in THF forms the oxazole rings.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH₄ | |

| Cyclization Agent | 1,2-Dibromoethane | |

| Yield | 61% |

Asymmetric Henry Reaction

A recent advance utilizes Cu(I)-bis(oxazoline) complexes to catalyze the Henry reaction between nitroalkanes and aldehydes, forming β-nitro alcohols that are cyclized to oxazolines.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(OTf)₂/(S)-Ph-BOX (5 mol%) | |

| Enantiomeric Excess (ee) | 92% | |

| Yield | 78% |

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | 68–74 | Moderate | Moderate | High |

| Ti-Mediated Cyclization | 74 | High | Low | Moderate |

| Zn(OTf)₂ One-Pot | 89 | High | High | Low |

| Chiral Pool Derivatization | 61 | High | Moderate | Moderate |

The Zn(OTf)₂ one-pot method emerges as the most efficient, balancing yield, stereocontrol, and scalability. However, Pd-catalyzed routes remain valuable for introducing diverse substituents.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,2'-(1-Benzyl-2-phenylethyliden)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazol) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Wird als Kandidat für die Medikamentenentwicklung aufgrund seiner einzigartigen Strukturmerkmale untersucht.

Industrie: Wird aufgrund seiner Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 2,2'-(1-Benzyl-2-phenylethyliden)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazol) seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, die zu Veränderungen in zellulären Prozessen führen. Die beteiligten Signalwege können je nach Anwendung variieren, z. B. die Hemmung des Bakterienwachstums oder die Modulation von Signalwegen in Krebszellen.

Wissenschaftliche Forschungsanwendungen

2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the application, such as inhibiting bacterial growth or modulating signaling pathways in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bis-oxazoline ligands are widely studied for their tunable steric and electronic properties. Below is a comparative analysis of structurally analogous compounds:

Table 1: Comparative Structural and Functional Properties

Key Findings :

Steric and Electronic Modulation :

- The benzyl-phenylethylidene bridge in the target compound introduces greater steric hindrance compared to aliphatic bridges (e.g., cyclohexylidene, cyclopentylidene), which is advantageous for high enantioselectivity in reactions requiring rigid transition states (e.g., cyclopropanations) .

- Cyclopentylidene derivatives exhibit exceptional enantiomeric excess (99% e.e.) in Cu-catalyzed allylic alkylations due to optimal bite angle and flexibility .

Solubility and Stability: Isopropylidene-bridged ligands (e.g., Thermo Scientific’s 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]) are more soluble in non-polar solvents but less stable under hydrolytic conditions . Cyclopropylidene derivatives are moisture-sensitive, necessitating cold storage and inert handling .

Hybrid Ligands :

- The triazine-phenyl hybrid ligand () demonstrates enhanced metal-chelation and π-π interactions, enabling dual-site catalysis in asymmetric C–H activation .

Synthetic Accessibility :

- Cyclohexylidene and cyclopentylidene derivatives are synthesized via simpler condensation routes, whereas the benzyl-phenylethylidene analog requires multi-step Pd-catalyzed coupling .

Research Implications

The benzyl-phenylethylidene bis-oxazoline ligand occupies a niche in asymmetric catalysis due to its unique steric profile. However, cyclopentylidene and triazine hybrids outperform it in specific applications (e.g., allylic alkylation, dual-site catalysis). Future research should explore mixed-bridge ligands to balance steric bulk, solubility, and catalytic efficiency.

Biologische Aktivität

The compound 2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) (CAS No. 319489-90-2) is a bisoxazoline derivative known for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula: C29H38N2O2

- Molecular Weight: 446.62 g/mol

- Purity: ≥97%

- Storage Conditions: Recommended storage at 2-8°C under argon atmosphere.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a ligand in catalysis and its potential therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds with oxazoline structures exhibit significant antioxidant properties. The antioxidant activity was measured using assays such as DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Test Compound | 86% (compared to 96% for ascorbic acid) | Not specified |

| Control (Ascorbic Acid) | 96% | High |

The compound demonstrated strong radical scavenging capabilities, suggesting potential applications in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis. The compound's inhibitory potency was assessed using mushroom tyrosinase with an IC50 value indicating effective inhibition.

| Substrate | IC50 Value (μM) |

|---|---|

| L-DOPA | 14.33 ± 1.63 |

| L-Tyrosine | Lower than L-DOPA |

This suggests that the compound could be explored as a skin-lightening agent due to its ability to inhibit melanin production.

3. Antimicrobial Activity

Preliminary studies have suggested potential antimicrobial properties against various pathogens. The compound's efficacy was tested against bacterial strains, showing promising results.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Case Studies

Several studies have focused on the biological implications of bisoxazoline derivatives similar to the compound :

-

Catalytic Applications:

A study highlighted the use of bisoxazoline ligands in asymmetric synthesis, demonstrating enhanced enantioselectivity in reactions involving styrene derivatives. -

Cancer Research:

Investigations into the cytotoxic effects of oxazoline derivatives on cancer cell lines revealed that these compounds could induce apoptosis in specific cancer types, warranting further exploration into their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.